N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Description
N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is a secondary amine derivative featuring a methyl-substituted thiazole ring. The compound is characterized by a 1,3-thiazole core with a methyl group at the 4-position and a methylamine side chain at the 2-position, forming a dihydrochloride salt to enhance solubility and stability. It is commercially available under CAS 644950-37-8 with a purity of 95% . This compound is of interest in pharmaceutical and chemical research due to its structural similarity to bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-4-9-6(8-5)3-7-2;;/h4,7H,3H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPIALUKIPJUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride involves several steps. One common method includes the reaction of 4-methylthiazole with formaldehyde and methylamine under acidic conditions to form the intermediate N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is primarily investigated for its potential therapeutic applications. Its thiazole moiety is known for various biological activities, making it a candidate for drug development.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of bacteria and fungi, suggesting that this compound may serve as a lead compound in developing new antibiotics .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the disruption of cellular metabolism and induction of apoptosis in malignant cells .
Agricultural Applications
The compound is also being explored for its potential use in agriculture, particularly as a pesticide or herbicide.
Pesticidal Properties
Research indicates that thiazole derivatives can act as effective pesticides due to their ability to disrupt the biological processes of pests. Preliminary studies suggest that this compound may possess insecticidal properties that could be harnessed to protect crops from various pests .
Material Science
In material science, thiazole-based compounds are being investigated for their role in creating novel materials with specific properties.
Polymer Chemistry
The incorporation of thiazole moieties into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. This application is particularly relevant in the development of high-performance materials for industrial applications .
Case Studies and Research Findings
Biological Activity
N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride (CAS Number: 644950-37-8) is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂Cl₂N₂S |
| Molecular Weight | 215.14 g/mol |
| Hazard Classification | Irritant |
| IUPAC Name | N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine; dihydrochloride |
The biological activity of this compound is largely attributed to its thiazole moiety, which is known for its diverse pharmacological effects. Thiazoles have been implicated in various biological activities including:
- Anticonvulsant Activity : Compounds containing thiazole rings have shown promise in anticonvulsant assays. For instance, a study highlighted that thiazole derivatives could effectively eliminate the tonic extensor phase in animal models, indicating significant anticonvulsant properties .
- Antitumor Activity : Thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring enhance cytotoxicity. For example, specific substitutions on the phenyl ring were found to increase the effectiveness against tumor cells .
- Inhibition of Immune Checkpoints : Recent research has focused on small molecules that inhibit the PD-1/PD-L1 pathway, a critical target in cancer immunotherapy. Thiazole derivatives have been explored as potential inhibitors in this pathway, showcasing their role in enhancing immune responses against tumors .
1. Anticonvulsant Efficacy
A series of thiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the pentylenetetrazol (PTZ) seizure model. Among them, this compound showed a significant reduction in seizure duration and frequency compared to control groups .
2. Antitumor Activity
In vitro studies assessed the cytotoxicity of various thiazole derivatives against human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent . The following table summarizes findings from these studies:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HT29 | 23.30 ± 0.35 | Induction of apoptosis via mitochondrial pathways |
| Doxorubicin | HT29 | <10 | Topoisomerase II inhibition |
Comparison with Similar Compounds
Structural Analogs with Thiazole Substituent Variations
The compound’s structural analogs primarily differ in the position of methyl groups on the thiazole ring or the inclusion of alternative heterocycles. Key examples include:
Positional Isomers on the Thiazole Ring
- N-Methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride (CAS 1332528-67-2): The methyl group shifts to the 5-position of the thiazole, altering electronic distribution and steric interactions .
- N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride (CAS 921145-14-4): Features a methyl group at the 5-position of the thiazole, retaining the 2-yl substituent but modifying steric bulk .
- N-Methyl-1-(1,3-thiazol-2-yl)methanamine : Lacks the 4-methyl group on the thiazole, synthesized in 44% yield as a brown oil .
Heterocycle Variations
- N,N-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine dihydrochloride (CAS 28469-09-2): Replaces the methanamine group with a pyrazole ring, introducing additional nitrogen atoms for enhanced polarity .
- Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride (CAS 1956354-92-9): Substitutes thiazole with pyrimidine, altering electron-deficient character and binding affinity .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
The target compound’s methyl group at the thiazole 4-position likely increases hydrophobicity compared to the 4-yl analog (LogP = -0.15), though exact LogP data for the target is unavailable. The dihydrochloride salt form is consistent across analogs to improve aqueous solubility.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-methylthiazole-2-carbaldehyde, methylamine, NaBH₃CN | Reductive amination |
| 2 | HCl (gaseous or aqueous), ethanol | Salt formation |
Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Confirm molecular weight (C₇H₁₄Cl₂N₂S, MW 245.17 g/mol) and isotopic patterns .
- HPLC-PDA: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Advanced: How can researchers resolve discrepancies in crystallographic data during structural determination?
Answer:
- Software Tools: Use SHELXL for refinement, which is robust for small-molecule structures and high-resolution data. For twinned crystals, employ the TWIN command in SHELXL to model disorder .
- Validation Metrics:
- Check R-factor convergence (target: R1 < 5%).
- Analyze residual electron density maps for missed solvent molecules or hydrogen atoms.
- Complementary Techniques: Pair X-ray data with solid-state NMR to validate hydrogen bonding and chloride ion positions .
Case Study: A study on a related thiazole derivative revealed twinning via WinGX; merging data from multiple crystals improved the final model .
Advanced: How should conflicting biological activity data be analyzed in structure-activity relationship (SAR) studies?
Answer:
- Hypothesis-Driven Testing:
- Assay Variability Mitigation:
- Standardize cell-based assays with internal controls (e.g., reference inhibitors).
- Validate solubility and stability in assay buffers (e.g., PBS at pH 7.4) to rule out false negatives .
Q. Table 2: Key SAR Parameters for Thiazole Derivatives
| Modification | Biological Impact | Reference |
|---|---|---|
| Methyl at 4-position | ↑ Lipophilicity → Enhanced membrane permeability | |
| Dihydrochloride salt | ↑ Aqueous solubility → Improved bioavailability |
Basic: What safety protocols are critical for handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis due to potential HCl vapor release.
- Storage: Keep in sealed, desiccated containers at 2–8°C to prevent hygroscopic degradation .
Advanced: How can computational methods guide the design of derivatives with improved pharmacological properties?
Answer:
- QSAR Modeling: Train models on existing bioactivity data to predict logP, pKa, and target affinity.
- ADMET Prediction: Use SwissADME or ADMETLab to forecast absorption, toxicity, and metabolic stability.
- Dynamics Simulations (MD): Simulate ligand-receptor interactions over time to identify stable binding conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
